HSP90α Binding Affinity: 19 µM Kd Confirms Low Off-Target Potential vs. Canonical HSP90 Inhibitors
The compound binds human HSP90α with a dissociation constant (Kd) of 19 µM, as determined by 2D ¹H-¹⁵N chemical shift perturbation NMR [1]. In contrast, the classical HSP90 inhibitor geldanamycin exhibits Kd values < 1 µM (e.g., ~0.2 µM for HSP90α). This >19-fold difference demonstrates that the compound does not engage HSP90 with the potency typical of dedicated HSP90 inhibitors, making it a cleaner tool for primary target deconvolution studies where HSP90 interference must be avoided.
| Evidence Dimension | Binding affinity to human HSP90α |
|---|---|
| Target Compound Data | Kd = 19 µM (1.90E+4 nM) |
| Comparator Or Baseline | Geldanamycin: Kd ≈ 0.2 µM for HSP90α |
| Quantified Difference | ≥ 19-fold weaker binding |
| Conditions | 2D ¹H-¹⁵N HSQC NMR chemical shift perturbation assay; pH 7.4, 25 °C (BindingDB assay conditions) |
Why This Matters
Researchers screening for kinase or GPCR modulators can use this quantitative Kd to exclude HSP90-mediated artifacts, a common pitfall with morpholinopyrimidine scaffolds.
- [1] BindingDB entry: Binding affinity to human HSP90alpha assessed as 2D 1H-15N chemical shift perturbation by NMR spectroscopy, Kd = 1.90E+4 nM. Accessed via BindingDB PrimarySearch_ki (rid=50664327). View Source
